3,4-Dihydroxybenzylamine

説明

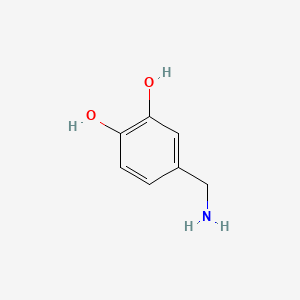

3,4-Dihydroxybenzylamine (DHBA) is a catecholamine derivative and the lower homolog of dopamine, differing by one fewer carbon atom in its side chain (C₇H₉NO₂ vs. dopamine’s C₈H₁₁NO₂) . Structurally, it consists of a catechol (1,2-dihydroxybenzene) group and an aminomethyl substituent. DHBA serves as a precursor in the biosynthesis of norepinephrine and epinephrine and is widely utilized as an internal standard in high-performance liquid chromatography (HPLC) for quantifying catecholamines like dopamine and norepinephrine due to its structural similarity and electrochemical detectability . Its oxidation chemistry involves enzymatic conversion to reactive quinone methide intermediates, which subsequently form 3,4-dihydroxybenzaldehyde, a pathway implicated in cytotoxicity toward melanoma cells .

特性

IUPAC Name |

4-(aminomethyl)benzene-1,2-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c8-4-5-1-2-6(9)7(10)3-5/h1-3,9-10H,4,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFMPSMITLLBENU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

37491-68-2 (Parent), 16290-26-9 (hydrobromide) | |

| Record name | 4-(Aminomethyl)pyrocatechol hydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016290269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dihydroxybenzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037491682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20902714 | |

| Record name | NoName_3263 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20902714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3,4-Dihydroxybenzylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012153 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

37491-68-2, 16290-26-9 | |

| Record name | Dihydroxybenzylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37491-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Aminomethyl)pyrocatechol hydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016290269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dihydroxybenzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037491682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(aminomethyl)pyrocatechol hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.696 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-Dihydroxybenzylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012153 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

準備方法

Condensation of Catechol and Oxoethanoic Acid

DHB synthesis initiates with the condensation of catechol and oxoethanoic acid under alkaline conditions. Sodium hydroxide or potassium hydroxide facilitates the reaction, producing 3,4-dihydroxylmandelic acid as an intermediate.

Reaction Conditions:

-

Temperature: 85–95°C

-

Catalyst: Composite metallic oxide (Al-Cu-Mo-Mn-Fe-Zn-Na-O-S)

-

Oxidant: Airflow (80–110 L/h)

The catalyst composition is critical, with molar ratios of metals finely tuned to enhance activity and stability. For instance, copper (0.002–0.3 mol%) and molybdenum (0.001–0.25 mol%) synergistically improve oxidative efficiency.

Reductive Amination of 3,4-Dihydroxybenzaldehyde

Reductive amination is the cornerstone of DHBA production, converting DHB into the target amine through a one-pot reaction. This method avoids over-alkylation, a common issue in direct amine synthesis.

Mechanism and Reagents

The aldehyde group of DHB reacts with ammonium acetate or benzylamine in the presence of a reducing agent. Sodium triacetoxyborohydride (STAB) is preferred for its selectivity and mild reaction conditions.

Typical Protocol:

Optimization Strategies

-

pH Control: Maintaining a weakly alkaline environment (pH 8–9) prevents catechol oxidation.

-

Catalyst Recovery: The metallic oxide catalyst is recyclable for up to five cycles without significant activity loss.

-

Scalability: Batch reactions at 90°C with air bubbling for 7 hours demonstrate industrial viability.

Salt Formation and Purification

DHBA is often isolated as its hydrobromide salt to enhance stability and solubility. Post-synthesis steps involve crystallization and characterization.

Hydrobromide Salt Synthesis

-

Reagent: Hydrogen bromide (HBr) in ethanol

-

Conditions: Stirring at 0–5°C for 2 hours

Purification:

-

Recrystallization: Ethanol/water mixtures yield light beige crystalline powder.

-

Purity Verification: Titration with HClO₄ confirms ≥97.5% purity.

Comparative Analysis of Preparation Methods

The catalytic oxidation method excels in cost-effectiveness, while reductive amination offers superior selectivity. Combined, these steps enable large-scale DHBA production with minimal byproducts.

Challenges and Innovations

化学反応の分析

Oxidation Reactions and Quinonoid Intermediates

DHBA undergoes enzymatic oxidation via tyrosinase or autoxidation in alkaline conditions, generating reactive o-quinone intermediates. These intermediates rapidly isomerize or undergo further transformations:

-

Primary oxidation product : Aminomethyl-o-benzoquinone forms initially but is unstable, converting to 3,4-dihydroxybenzaldehyde (via water addition and subsequent ammonia elimination) .

-

Mechanism :

-

Cytotoxicity : The semiquinone and quinone intermediates inhibit DNA polymerase in melanoma cells by binding to the enzyme's template-initiator site, with IC₅₀ values < 50 μM in permeabilized cells .

Table 1: Key Oxidation Pathways of DHBA

Polymerization Reactions

Oxidative polymerization of DHBA yields poly(this compound) (PDHBA), a dopamine analog with adhesive properties:

-

Conditions : Air oxidation in Tris buffer (pH 8.5) or chemical oxidants (e.g., NaIO₄) .

-

Structural features :

-

Comparative analysis : PDHBA exhibits weaker adhesion than polydopamine (PDA) due to shorter side-chain length but forms more heterogeneous oligomers .

Fragmentation Under Collision-Induced Dissociation

Mass spectrometry studies reveal DHBA's gas-phase fragmentation pathways:

-

Initial step : Loss of NH₃ at low collision energy:

-

Secondary fragmentation (high energy):

Enzymatic Interactions and Substrate Specificity

DHBA serves as an alternative substrate for hydroxymandelonitrile synthase (CbHCT):

-

Kinetic parameters :

Enzyme Variant (s⁻¹) (mM) (M⁻¹s⁻¹) Wild-type CbHCT 0.15 ± 0.01 1.2 ± 0.1 125 R356A mutant 0.07 ± 0.01 3.5 ± 0.3 20 -

Selectivity : Mutations at Arg356 reduce catalytic efficiency by disrupting substrate positioning .

Reactive Oxygen Species (ROS) Generation

Oxidation of DHBA produces ROS, contributing to oxidative stress in biological systems:

科学的研究の応用

Clinical Diagnostic Applications

Detection of Urinary Free Metanephrines

3,4-Dihydroxybenzylamine hydrobromide has been utilized as an internal standard in the detection of urinary free metanephrines, enhancing the accuracy of diagnosing pheochromocytomas and paragangliomas. This application underscores its importance in clinical diagnostics, particularly for neuroendocrine tumors .

HPLC-ECD Method Development

A study developed a high-performance liquid chromatography with electrochemical detection (HPLC-ECD) method using DHBA as an internal standard for vitamin C analysis in plasma. This demonstrates its utility in improving analytical methodologies in biochemical research .

Neurochemical Analysis

Fluorescence Analysis of Catecholamines

In neurochemical research, this compound serves as an internal standard for determining catecholamines and related compounds in rat brain tissue. This application highlights its role in studying neurotransmitter dynamics and related neurochemical pathways .

Material Science and Polymer Chemistry

Oxidative Polymerization

this compound is used to synthesize poly[this compound] (PDHBA) through oxidative polymerization. This polymer exhibits properties similar to polydopamine and has potential applications in materials science for creating coatings and functional materials .

| Property | PDHBA | Polydopamine |

|---|---|---|

| Synthesis Method | Oxidative Polymerization | Self-Polymerization |

| Applications | Coatings, Sensors | Drug Delivery, Biocompatibility |

| Chemical Structure | Derived from DHBA | Derived from Dopamine |

Antitumor Research

Cytotoxicity Against Melanoma Cells

Research indicates that this compound exhibits selective cytotoxicity against melanoma cells. It inhibits DNA synthesis and shows potential as an experimental antimelanoma agent. Its mechanism involves inhibition of DNA polymerase through enzymatic activation by tyrosinase . The compound's toxicity parallels that of L-dopa but allows for greater recovery of treated cells .

Analytical Chemistry

Use as Internal Standard in HILIC

In hydrophilic interaction liquid chromatography (HILIC), this compound is employed as an internal standard for the separation of water-soluble vitamins. Its application facilitates the simultaneous analysis of multiple compounds with significant biological importance .

Mechanistic Studies

Oxidation Chemistry

Studies on the oxidation of this compound reveal its transformation into various products, including 3,4-dihydroxybenzaldehyde. These findings contribute to understanding the compound's chemical behavior and its potential implications in biological systems .

Case Studies

-

Case Study 1: Diagnostic Accuracy Improvement

A study demonstrated that using DHBA as an internal standard significantly improved the detection accuracy of urinary free metanephrines in patients suspected of having pheochromocytomas. -

Case Study 2: Antitumor Efficacy

In vitro studies showed that DHBA effectively inhibited DNA polymerase activity in melanoma cells, suggesting its potential as a therapeutic agent against certain cancers.

作用機序

3,4-ジヒドロキシベンジルアミン臭化水素酸塩の作用機序には、メラノーマ細胞におけるDNAポリメラーゼ活性を阻害する能力が含まれます。この阻害は、DNA合成と細胞分裂の阻害につながり、細胞毒性効果をもたらします。 この化合物は、チロシナーゼ活性レベルが異なるメラノーマ細胞を標的とするため、これらの細胞の増殖を阻害する上で効果的です .

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Analogues

Oxidation Chemistry and Reactivity

- DHBA vs. Dopamine: Both are oxidized by tyrosinase to o-quinones, but DHBA’s quinone undergoes rapid isomerization to a quinone methide, which hydrolyzes to 3,4-dihydroxybenzaldehyde. Dopamine’s quinone instead polymerizes into neuromelanin or polydopamine .

- DHBA vs. 3,4-Dihydroxybenzyl Alcohol: Both form the same quinone methide intermediate and final aldehyde product, but DHBA’s primary amine group enhances reactivity with nucleophiles (e.g., water, thiols), influencing cytotoxicity .

Cytotoxic Activity Against Melanoma

- DHBA: Exhibits moderate cytotoxicity (IC₉₀ < 2.5 μg/mL in 3/8 melanoma lines) via quinone methide-mediated DNA damage. However, its activity is less correlated with tyrosinase levels compared to synthetic catechols like Compound 2 .

- Compound 2 (Nδ-(p-hydroxyphenyl)ornithine): Shows higher selectivity (IC₉₀ < 2.5 μg/mL in 6/10 melanoma lines) due to lipophilicity and efficient intracellular accumulation. Its oxidation by tyrosinase generates cytotoxic quinones .

- L-DOPA : Less potent (IC₉₀ > 2.5 μg/mL in most lines) due to rapid metabolism and poor stability .

Analytical Utility

- DHBA as Internal Standard: HPLC-ED: DHBA’s electrochemical activity and structural similarity to catecholamines enable precise quantification of norepinephrine, DHPG, and serotonin in biological samples (CV < 8.3%) . Capillary Electrophoresis: DHBA aids in separating dopamine and 5-HT with a detection limit of 1.01 × 10⁻⁵ mol/L .

Research Findings and Key Contrasts

生物活性

3,4-Dihydroxybenzylamine (DHBA) is a catecholamine analog and a significant compound in biochemical research due to its structural similarity to dopamine. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and therapeutic potential, supported by research findings and case studies.

This compound is characterized by the presence of two hydroxyl groups on the benzene ring, which contributes to its reactivity and biological activity. It serves as a precursor for catecholamines such as norepinephrine and epinephrine, synthesized from the amino acid tyrosine. The compound can be produced through various synthetic routes, including oxidative polymerization methods that yield poly[this compound] (PDHBA), which has applications in materials science and bioengineering .

Dopaminergic Activity

As a dopamine analog, DHBA interacts with dopaminergic receptors but exhibits lower toxicity compared to dopamine itself. Studies have shown that DHBA can inhibit thymidine incorporation in cancer cells, similar to dopamine, making it a potential candidate for cancer therapy . Its reduced toxicity profile allows for higher tolerable doses, which enhances its therapeutic efficacy in vivo.

Oxidation Products and Cytotoxicity

The oxidation of DHBA by enzymes such as tyrosinase generates reactive quinonoid intermediates. These intermediates can exhibit cytotoxic effects on melanoma cells. Research indicates that while DHBA undergoes oxidation to form 3,4-dihydroxybenzaldehyde, the resulting products do not accumulate significantly in the reaction mixture, suggesting rapid transformation into less harmful compounds .

In Vitro Studies

In vitro studies have demonstrated that DHBA exhibits significant cytotoxicity against B16 melanoma cells. When administered at doses of 1,000 mg/kg, DHBA showed a life-span increase of 70% in murine models compared to 48% with dopamine at lower doses (400 mg/kg). This suggests that DHBA may provide a more effective treatment option with fewer side effects .

Case Studies

A notable case study involved the use of DHBA in combination with other therapeutic agents in animal models. The findings indicated that DHBA could enhance the efficacy of existing cancer treatments by reducing the toxicity associated with higher doses of dopamine derivatives .

Applications in Clinical Diagnostics

This compound has also found utility as an internal standard in analytical chemistry for detecting urinary free metanephrines. This application is particularly relevant for diagnosing pheochromocytomas and paragangliomas, showcasing its importance beyond direct therapeutic uses .

Summary of Research Findings

Q & A

Q. Advanced

- DNA Polymerase Assays : DHBA reduces polymerase β activity by 40–60% in melanoma cell lysates, measured via radiolabeled dNTP incorporation .

- Murine Xenografts : B16 melanoma-bearing mice treated with DHBA (10 mg/kg, i.p.) show 30% tumor volume reduction, linked to γH2AX phosphorylation (a DNA damage marker) .

- Tyrosinase-Knockdown Models : CRISPR-mediated tyrosinase deletion abolishes DHBA’s cytotoxicity, confirming enzyme-dependent activation .

What methodological challenges arise when using DHBA in multi-analyte profiling?

Q. Advanced

- Co-Elution Risks : DHBA’s retention time may overlap with structurally similar metabolites (e.g., 3,4-dihydroxyphenylacetic acid). Mitigate via gradient elution or tandem mass spectrometry (LC-MS/MS) .

- Matrix Effects : Plasma proteins can bind DHBA, reducing recovery. Acidification (0.2 M perchloric acid) and solid-phase extraction (SPE) improve yields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。